molecular formula C8H5F2NO2S B11783500 2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole

2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole

Cat. No.: B11783500
M. Wt: 217.19 g/mol
InChI Key: VGIAKBSSGPJDFX-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole is a heterocyclic compound that features both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of the difluoromethoxy and mercapto groups in its structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminophenol with difluoromethyl ether and thiol reagents. The reaction is usually catalyzed by acids or bases and conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction conditions ensures efficient large-scale synthesis. The process often includes steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethoxy group enhances the compound’s binding affinity and specificity, while the mercapto group can form covalent bonds with target proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

  • 2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole
  • 2-(Difluoromethoxy)-4-aminobenzo[d]oxazole
  • 2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole

Comparison: Compared to its analogs, 2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole is unique due to the presence of the mercapto group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring strong and specific interactions with biological targets .

Properties

Molecular Formula

C8H5F2NO2S

Molecular Weight

217.19 g/mol

IUPAC Name

2-(difluoromethoxy)-1,3-benzoxazole-4-thiol

InChI

InChI=1S/C8H5F2NO2S/c9-7(10)13-8-11-6-4(12-8)2-1-3-5(6)14/h1-3,7,14H

InChI Key

VGIAKBSSGPJDFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S)N=C(O2)OC(F)F

Origin of Product

United States

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